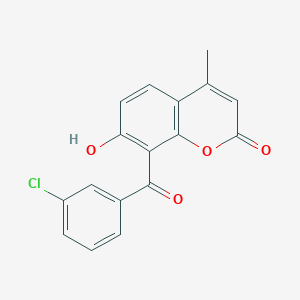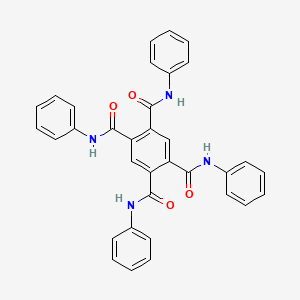
N~1~,N~2~,N~4~,N~5~-Tetraphenylbenzene-1,2,4,5-tetracarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~2~,N~4~,N~5~-Tetraphenylbenzene-1,2,4,5-tetracarboxamide is a complex organic compound with a molecular formula of C38H28N4O4. This compound is known for its unique structural properties, which include four phenyl groups attached to a benzene ring with four amide groups. These structural features make it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~,N~4~,N~5~-Tetraphenylbenzene-1,2,4,5-tetracarboxamide typically involves the reaction of benzene-1,2,4,5-tetracarboxylic acid with aniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction mixture is then heated to a temperature range of 100-150°C to complete the synthesis.
Industrial Production Methods
In an industrial setting, the production of N1,N~2~,N~4~,N~5~-Tetraphenylbenzene-1,2,4,5-tetracarboxamide may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~2~,N~4~,N~5~-Tetraphenylbenzene-1,2,4,5-tetracarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~,N~2~,N~4~,N~5~-Tetraphenylbenzene-1,2,4,5-tetracarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of N1,N~2~,N~4~,N~5~-Tetraphenylbenzene-1,2,4,5-tetracarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4,5-Tetraphenylbenzene: A structurally similar compound with four phenyl groups attached to a benzene ring but lacking the amide groups.
1,2,4,5-Tetramethylbenzene: Another similar compound with four methyl groups attached to a benzene ring.
Uniqueness
N~1~,N~2~,N~4~,N~5~-Tetraphenylbenzene-1,2,4,5-tetracarboxamide is unique due to the presence of both phenyl and amide groups, which confer distinct chemical and biological properties. The amide groups enhance its ability to form hydrogen bonds, making it a valuable compound in the design of molecular probes and therapeutic agents.
Eigenschaften
CAS-Nummer |
137707-32-5 |
|---|---|
Molekularformel |
C34H26N4O4 |
Molekulargewicht |
554.6 g/mol |
IUPAC-Name |
1-N,2-N,4-N,5-N-tetraphenylbenzene-1,2,4,5-tetracarboxamide |
InChI |
InChI=1S/C34H26N4O4/c39-31(35-23-13-5-1-6-14-23)27-21-29(33(41)37-25-17-9-3-10-18-25)30(34(42)38-26-19-11-4-12-20-26)22-28(27)32(40)36-24-15-7-2-8-16-24/h1-22H,(H,35,39)(H,36,40)(H,37,41)(H,38,42) |
InChI-Schlüssel |
QMKFSZUNGMORFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2C(=O)NC3=CC=CC=C3)C(=O)NC4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


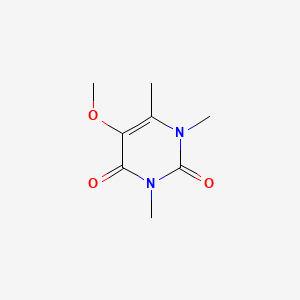
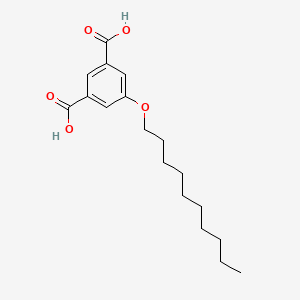
![N~1~,N~1'~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide]](/img/structure/B14266129.png)
![4-[(8-Bromooctyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14266132.png)

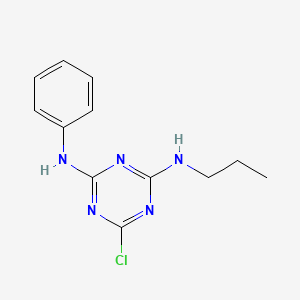
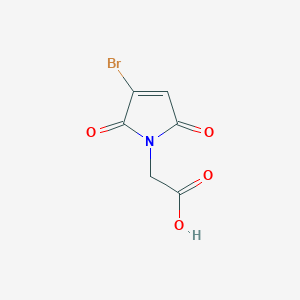
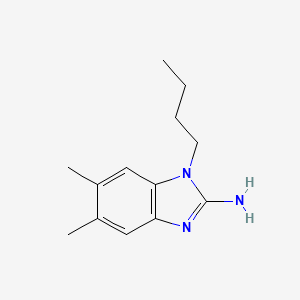
![3-(Anilinomethylidene)[1,1'-biphenyl]-2(3H)-one](/img/structure/B14266158.png)

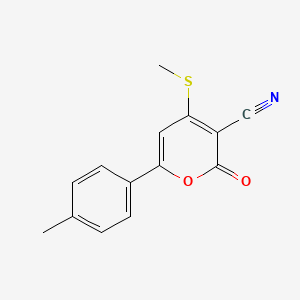
![[(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14266174.png)
![(7-Oxabicyclo[2.2.1]heptan-2-ylidene)propanedinitrile](/img/structure/B14266181.png)
